

# Chemical structure and properties of Cilofexor.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cilofexor**

Cat. No.: **B606690**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Structure and Properties of **Cilofexor**

## Introduction

**Cilofexor**, also known as GS-9674, is a potent and selective, orally active, nonsteroidal farnesoid X receptor (FXR) agonist.<sup>[1][2][3]</sup> Developed by Gilead Sciences, it has been a subject of extensive research and clinical investigation for the treatment of chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).<sup>[4][5]</sup> FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. By activating FXR, **Cilofexor** modulates signaling pathways integral to hepatic health, demonstrating anti-inflammatory and antifibrotic effects in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental data related to **Cilofexor**.

## Chemical Identity and Structure

**Cilofexor** is a complex small molecule belonging to the phenylazetidine class of organic compounds. Its structure is characterized by a central 3-hydroxyazetidine ring linked to a substituted pyridinecarboxylic acid and a complex phenyl ether moiety.

Table 1: Chemical Identifiers for **Cilofexor**

| Identifier       | Value                                                                                                                                     |
|------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name       | 2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid |
| Chemical Formula | C <sub>28</sub> H <sub>22</sub> Cl <sub>3</sub> N <sub>3</sub> O <sub>5</sub>                                                             |
| CAS Number       | 1418274-28-8                                                                                                                              |
| Molecular Weight | 586.85 g·mol <sup>-1</sup>                                                                                                                |
| PubChem CID      | 71228883                                                                                                                                  |
| DrugBank ID      | DB15168                                                                                                                                   |
| ChEMBL ID        | ChEMBL4297613                                                                                                                             |
| SMILES           | C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl                                                      |
| InChIKey         | KZSKGLFYQAYZCO-UHFFFAOYSA-N                                                                                                               |

## Physicochemical and Pharmacokinetic Properties

**Cilofexor**'s properties, such as its solubility and plasma protein binding, are critical determinants of its pharmacokinetic behavior. It exhibits low and pH-dependent solubility. In human plasma, **Cilofexor** is highly protein-bound (>99%).

Table 2: Summary of Physicochemical and Pharmacokinetic Properties

| Property                               | Value / Description                                                                    |
|----------------------------------------|----------------------------------------------------------------------------------------|
| pKa                                    | 2.10 ± 0.10 at 25 °C                                                                   |
| Solubility                             | Soluble in DMSO; Insoluble in water and ethanol                                        |
| Absorption (T <sub>max</sub> )         | Peak plasma concentrations reached ~1–4 hours after oral dosing                        |
| Disposition                            | Follows a bi-exponential decline                                                       |
| Terminal Half-life (t <sub>1/2</sub> ) | Median ranges from 2 to 13 hours across dose levels                                    |
| Dose Proportionality                   | Exposure increases in a less-than-dose-proportional manner over the 10 to 300 mg range |
| Food Effect                            | A moderate-fat meal reduced AUC by 21% to 45%                                          |
| Plasma Protein Binding                 | >99%                                                                                   |
| Accumulation                           | No significant accumulation with repeated once-daily dosing                            |

## Pharmacological Profile and Mechanism of Action

**Cilofexor** is a nonsteroidal agonist of the farnesoid X receptor. FXR is a master regulator of bile acid homeostasis. Its activation, particularly in the intestine, triggers the release of Fibroblast Growth Factor 19 (FGF19). FGF19 then travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) and initiates a signaling cascade. This cascade results in the downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. The reduction in CYP7A1 activity can be monitored by measuring the decrease in its product, 7α-hydroxy-4-cholesten-3-one (C4), a serum biomarker for bile acid synthesis. This mechanism ultimately leads to decreased bile acid production, lipogenesis, and gluconeogenesis.

FXR signaling pathway activated by **Cilofexor**.

## Pharmacodynamics and Clinical Efficacy

The pharmacodynamic effects of **Cilofexor** are consistent with its mechanism of action as an FXR agonist. Administration leads to a dose-dependent increase in plasma FGF19 and a reduction in serum C4 and total bile acids. Doses of 30 mg and higher appear to achieve a plateau of intestinal FXR activation.

In clinical trials for NASH and PSC, **Cilofexor** has been shown to improve markers of liver injury and cholestasis. In a Phase 2 study in patients with PSC, 12 weeks of treatment with 100 mg **Cilofexor** resulted in significant reductions in serum alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), alanine aminotransferase (ALT), and aspartate aminotransferase (AST). Similarly, a Phase 2 trial in patients with non-cirrhotic NASH showed that 24 weeks of 100 mg **Cilofexor** significantly reduced hepatic steatosis as measured by MRI-PDFF. However, a Phase 3 trial (PRIMIS) in patients with non-cirrhotic PSC was terminated early for futility, as **Cilofexor** did not significantly reduce fibrosis progression compared to placebo.

Table 3: Summary of Key Pharmacodynamic and Efficacy Results

| Indication         | Dose      | Duration | Key Finding                                                                               |
|--------------------|-----------|----------|-------------------------------------------------------------------------------------------|
| Healthy Volunteers | 10-300 mg | 14 days  | Dose-dependent increase in FGF19 and decrease in C4 and serum bile acids.                 |
| PSC (Phase 2)      | 100 mg    | 12 weeks | Significant median reduction in serum ALP (-21%), GGT (-30%), ALT (-49%), and AST (-42%). |
| NASH (Phase 2)     | 100 mg    | 24 weeks | Significant median relative decrease in MRI-PDFF (-22.7%) vs. placebo.                    |
| PSC (Phase 3)      | 100 mg    | 96 weeks | No significant reduction in fibrosis progression versus placebo.                          |

The most frequently reported treatment-emergent adverse event is pruritus (itching), particularly at higher doses, which is a known class effect of FXR agonists. Overall, **Cilofexor** has been generally well-tolerated in clinical studies.

## Experimental Protocols

### In Vitro FXR Agonist Activity Assay

A common method to determine the potency of an FXR agonist is a cell-based reporter gene assay. This protocol outlines a typical workflow.

#### Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO) cells are transfected with a plasmid containing an FXR-responsive firefly luciferase reporter gene.

- Compound Preparation: **Cilofexor** is dissolved in DMSO to create a stock solution. This is then serially diluted in cell screening medium to achieve a range of final concentrations.
- Cell Treatment: The transfected CHO cells are seeded into microplates. After adherence, the medium is replaced with the medium containing the various concentrations of **Cilofexor**. A positive control (e.g., obeticholic acid) and a vehicle control (DMSO) are included.
- Incubation: The plates are incubated for approximately 22-24 hours at 37°C with 5% CO<sub>2</sub> to allow for FXR activation and subsequent luciferase gene expression.
- Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase detection reagent is added to each well. The resulting luminescence, which is proportional to FXR activation, is quantified using a luminometer or multi-mode microplate reader.
- Data Analysis: The data is used to generate a dose-response curve, from which the EC<sub>50</sub> value (the concentration that elicits 50% of the maximal response) is calculated. **Cilofexor** has a reported EC<sub>50</sub> of 43 nM.



[Click to download full resolution via product page](#)

Workflow for an in vitro FXR luciferase reporter assay.

## In Vivo Efficacy Study in a NASH Rat Model

Preclinical in vivo studies are essential to evaluate the antifibrotic and metabolic effects of FXR agonists.

### Methodology:

- Disease Induction: Male Wistar rats are fed a high-fat, high-cholesterol diet to induce a NASH phenotype, characterized by steatosis, inflammation, and fibrosis. This induction phase typically lasts for several weeks.
- Treatment Groups: Animals are randomized into several groups: a vehicle control group (receiving the drug carrier) and treatment groups receiving different doses of **Cilofexor** (e.g., 10 mg/kg and 30 mg/kg).
- Drug Administration: **Cilofexor** is administered once daily via oral gavage for a specified treatment period, for instance, 10 weeks.
- Monitoring and Sample Collection: Throughout the study, animal weight and food intake are monitored. At the end of the treatment period, blood and tissue samples (liver, ileum) are collected.
- Endpoint Analysis:
  - Biochemical Analysis: Serum is analyzed for liver enzymes (ALT, AST) and metabolic markers.
  - Gene Expression: RNA is extracted from liver and ileum tissue to measure the expression of FXR target genes (e.g., Fgf15, Cyp7a1, Shp) via qPCR.
  - Histopathology: Liver tissue is stained (e.g., with Picro-Sirius Red) to quantify the fibrosis area and assess hepatic collagen content.



[Click to download full resolution via product page](#)

Workflow for an *in vivo* study in a NASH rat model.

## Conclusion

**Cilofexor** is a well-characterized, nonsteroidal FXR agonist with a clear mechanism of action involving the FXR-FGF19 signaling axis. Its chemical structure and physicochemical properties result in a predictable pharmacokinetic profile. Preclinical and Phase 2 clinical studies have demonstrated its ability to modulate key biomarkers of bile acid synthesis and improve markers of liver injury and steatosis in patients with NASH and PSC. While it did not meet its primary endpoint for fibrosis reduction in a Phase 3 PSC trial, **Cilofexor** remains an important tool for researching FXR biology and a potential component of combination therapies for complex metabolic liver diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cilofexor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilofexor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Chemical structure and properties of Cilofexor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606690#chemical-structure-and-properties-of-cilofexor]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

